molecular formula C16H28B2N4O8 B11941511 Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron

Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron

Cat. No.: B11941511
M. Wt: 426.0 g/mol
InChI Key: LANVQSVBEALBNB-BJDJZHNGSA-N
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Description

Chemical Reactions Analysis

Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron is utilized in a range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology and medicine, it may be employed in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron can be compared with other similar compounds, such as other boron-containing compounds used in organic synthesis and catalysis. Some similar compounds include Bis(pinacolato)diboron and Bis(neopentyl glycolato)diboron . The uniqueness of Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron lies in its specific chemical structure and reactivity, which may offer distinct advantages in certain applications.

Properties

Molecular Formula

C16H28B2N4O8

Molecular Weight

426.0 g/mol

IUPAC Name

(4S,5S)-2-[(4S,5S)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide

InChI

InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m0/s1

InChI Key

LANVQSVBEALBNB-BJDJZHNGSA-N

Isomeric SMILES

B1(O[C@@H]([C@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@@H]([C@H](O2)C(=O)N(C)C)C(=O)N(C)C

Canonical SMILES

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C

Origin of Product

United States

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